Product packaging for Bis(phenylseleno) persulfide(Cat. No.:CAS No. 593248-00-1)

Bis(phenylseleno) persulfide

Cat. No.: B12579328
CAS No.: 593248-00-1
M. Wt: 376.3 g/mol
InChI Key: VZXTZHXQXVEQJE-UHFFFAOYSA-N
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Description

Bis(phenylseleno) persulfide is a synthetic organoselenium compound featuring a central persulfide (R-S-S-H) group, a motif of significant interest in redox biology . This compound is provided For Research Use Only and is intended for use in laboratory settings to study the complex chemistry of reactive sulfur and selenium species. Persulfides are recognized as key intermediates in the biosynthesis of iron-sulfur proteins and are invoked as precursors to the signaling molecule hydrogen sulfide . The persulfide functional group is both more acidic and possesses a more fragile S-H bond compared to thiols, making it highly reactive . Meanwhile, organoselenium compounds, particularly those with diselenide bonds, are extensively investigated for their potent antioxidant and glutathione peroxidase (GPx)-mimetic activities . The unique structure of this compound, which combines selenium and persulfide moieties, makes it a compelling subject for exploring novel redox-active agents and catalysts. Potential research applications for this compound include fundamental studies on sulfur-selenium cooperation in antioxidant defense, investigation of hydrogen sulfide release mechanisms, and the development of new catalytic systems for oxidation reactions . Researchers can utilize it as a model compound to probe electron transfer processes and the scavenging of free radicals, which are implicated in oxidative stress and lipid peroxidation . Its properties may also be relevant for investigating resistance to irreversible oxidation in biochemical pathways .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10S2Se2 B12579328 Bis(phenylseleno) persulfide CAS No. 593248-00-1

Properties

CAS No.

593248-00-1

Molecular Formula

C12H10S2Se2

Molecular Weight

376.3 g/mol

IUPAC Name

(phenylselanyldisulfanyl)selanylbenzene

InChI

InChI=1S/C12H10S2Se2/c1-3-7-11(8-4-1)15-13-14-16-12-9-5-2-6-10-12/h1-10H

InChI Key

VZXTZHXQXVEQJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]SS[Se]C2=CC=CC=C2

Origin of Product

United States

**synthetic Methodologies and Chemical Precursors for Bis Phenylseleno Persulfide**

Established Synthetic Routes to Bis(phenylseleno) Persulfide and Analogous Chalcogenides

Traditional synthetic methods for this compound and related compounds often involve the reaction of selenium-containing nucleophiles or electrophiles with appropriate sulfur sources. These routes provide a foundation for accessing a variety of chalcogenide structures.

A common strategy for forming carbon-chalcogen bonds involves the reaction of chalcogen halides with chalcogenolates. While a specific protocol for this compound using this method is not extensively detailed in the literature, the synthesis of analogous unsymmetrical diaryl sulfides can be achieved through the reaction of an aromatic diazonium salt with an arenethiol in an alkaline medium. This reaction proceeds through a diaryldiazosulfide intermediate which then decomposes to form the diaryl sulfide (B99878) google.com.

Another relevant approach is the reaction of diphenyl diselenide with chlorine gas to produce phenylselenyl chloride (PhSeCl) wikipedia.org. This electrophilic selenium species can then react with a suitable sulfur nucleophile. Although not a direct route to this compound, this highlights the utility of chalcogen halides as reactive intermediates in the synthesis of more complex chalcogenide structures. The general reactivity of diphenyl diselenide allows for its reduction to form sodium benzeneselenoate (PhSeNa), a potent nucleophile that can react with various electrophiles wikipedia.org.

The table below summarizes representative reactions for the formation of related chalcogenides, which could be adapted for the synthesis of this compound.

Precursor 1Precursor 2Reagents/ConditionsProduct TypeReference
Aromatic Diazonium SaltArenethiolAlkaline mediumDiaryl sulfide google.com
Diphenyl diselenideCl2Inert solventPhenylselenyl chloride wikipedia.org
Diphenyl diselenideSodium borohydrideEthanolSodium benzeneselenoate wikipedia.org

A more direct and plausible route to this compound involves the oxidative coupling of selenium-containing precursors with a sulfur source or the insertion of sulfur into a Se-Se bond. The reaction between diphenyl diselenide (Ph2Se2) and elemental sulfur is a key method for forming phenyl selenosulfides rsc.org. This reaction can lead to the formation of various products, including PhSe-S-SePh and PhSe-SS-SePh (this compound, also referred to as phenyl selenodisulfide) rsc.org.

The mechanism is thought to involve the homolytic cleavage of the Se-Se bond in diphenyl diselenide, generating phenylseleno radicals (PhSe•). These radicals can then attack the sulfur ring (S8), leading to the formation of a sulfur chain attached to the phenylseleno group. Subsequent reaction with another phenylseleno radical can then form the final product rsc.org.

Precursor 1Precursor 2Product(s)NotesReference
Diphenyl diselenide (Ph2Se2)Elemental Sulfur (S8)PhSe-S-SePh, PhSe-SS-SePhFormation of a mixture of phenyl selenosulfides with varying sulfur chain lengths. rsc.org

This approach is advantageous as it utilizes readily available starting materials. The control over the length of the sulfur chain can be a challenge, potentially leading to a mixture of products.

Innovations in Green and Sustainable Synthesis of this compound

Recent advancements in organic synthesis have emphasized the development of environmentally benign and sustainable methods. For organochalcogen compounds, this includes the use of greener solvents, catalyst-free reactions, and energy-efficient processes.

Visible-light-mediated synthesis has emerged as a powerful tool in this regard. For instance, the synthesis of 3-selenylindoles and asymmetric diarylselenides has been achieved by reacting indoles or electron-rich arenes with diphenyl diselenide under visible light irradiation, using oxygen from the air as a green oxidant rsc.org. This metal- and photocatalyst-free approach offers a milder and more sustainable alternative to traditional methods rsc.org.

Another green approach involves the use of urea-hydrogen peroxide (UHP) as a solid, stable, and safe oxidizing agent in the presence of a diphenyl diselenide catalyst for the chemoselective oxidation of sulfides to sulfoxides nih.govorganic-chemistry.org. While not a direct synthesis of the target compound, this demonstrates the potential for using greener reagents in organoselenium chemistry.

The principles of these green synthetic strategies could be applied to the synthesis of this compound. For example, the reaction of diphenyl diselenide with elemental sulfur could potentially be facilitated by visible light or other alternative energy sources to reduce reaction times and energy consumption. The use of biodegradable solvents or solvent-free conditions would further enhance the sustainability of the process.

Characterization of Synthetic Intermediates and Reaction Byproducts in this compound Formation

The synthesis of this compound from diphenyl diselenide and elemental sulfur likely proceeds through radical intermediates. The initial step is the homolytic cleavage of the Se-Se bond in diphenyl diselenide, which can be induced by heat or light, to form phenylseleno radicals (PhSe•) rsc.orgnih.gov. These radicals are key reactive intermediates that initiate the reaction with sulfur.

The reaction of these radicals with elemental sulfur can lead to a variety of products, making the identification of byproducts crucial. Besides the desired this compound (PhSe-SS-SePh), other likely byproducts include bis(phenylseleno) sulfide (PhSe-S-SePh) and species with longer polysulfide chains (PhSe-Sn-SePh, where n > 2) rsc.org. The formation of these higher polysulfides can be a significant competing reaction.

In reactions involving chalcogenolates, the stability of the intermediates is a key factor. For example, dichalcogenide anions such as persulfides (RSS−) and perselenides (RSeSe−) have been isolated and characterized chemicalbook.comscispace.comraineslab.comorgsyn.org. These studies provide insight into the stability and reactivity of potential intermediates in related syntheses. In solution, some persulfide anions have been observed to decompose over time to form polysulfides and other byproducts chemicalbook.com.

Spectroscopic techniques are essential for characterizing these transient species and byproducts. 77Se NMR spectroscopy is a particularly powerful tool for identifying selenium-containing compounds in a reaction mixture, as the chemical shifts are highly sensitive to the chemical environment of the selenium atom rsc.orgrsc.org. Mass spectrometry can also be used to identify the various phenyl selenosulfide species formed in the reaction rsc.org.

**fundamental Reactivity and Mechanistic Pathways of Bis Phenylseleno Persulfide**

Electrophilic and Nucleophilic Character of Bis(phenylseleno) Persulfide

This compound exhibits a dual chemical nature, capable of reacting as both an electrophile and a nucleophile. This duality is central to its synthetic utility and biological relevance.

Electrophilic Character: The selenium atoms in the Ph-Se moiety are significant electrophilic centers. Selenium's greater size and polarizability compared to sulfur make it more susceptible to nucleophilic attack. nih.gov This inherent electrophilicity is demonstrated in related organoselenium compounds, where butyllithium (B86547) acts as a nucleophile to attack the selenium atom in bis(phenylseleno)methane, a reaction about 10,000 times faster than the corresponding attack on sulfur in the sulfur analog. nih.gov In this compound, nucleophilic attack can be directed at either the selenium or the sulfur atoms. The central sulfur atom of the persulfide can also be an electrophilic site. Studies on analogous benzyl (B1604629) persulfides (BnSSH) show that nucleophiles like hydroxide (B78521) and sulfite (B76179) preferentially attack the inner sulfur atom. nih.gov

Nucleophilic Character: The persulfide anion (RSS⁻), which can be conceptually derived from the deprotonation of a hydropersulfide, is a potent nucleophile. Persulfides are generally considered more nucleophilic than their corresponding thiols. nih.gov This enhanced reactivity, sometimes referred to as the "alpha effect," is due to the presence of an adjacent sulfur atom with a lone pair of electrons. In a biological context, a protein persulfide was found to react 43 times faster than its corresponding thiol with the electrophile 4,4′-dithiodipyridine. nih.gov While this compound itself is neutral, the persulfide linkage can engage in nucleophilic-type reactions, particularly in processes involving coordination to electrophilic centers or in displacement reactions. For instance, persulfides are known to react with S-nitrosothiols, which are electrophilic, to form unstable S-nitroso-persulfides. escholarship.org

The reactivity profile is heavily influenced by the nature of the attacking or reacting species, as summarized in the table below.

Reactant TypeSite of Attack on this compound (Predicted)Typical Outcome
Strong Nucleophiles (e.g., RLi, CN⁻)Selenium Atom, Sulfur AtomsCleavage of Se-S or S-S bonds
Soft Nucleophiles (e.g., Phosphines)Sulfur AtomsReduction to thiol/selenol equivalents and phosphine (B1218219) sulfide (B99878)
Electrophiles (e.g., Alkyl Halides)Central Sulfur Atom (acting as nucleophile)Alkylation of the persulfide
Reducing Agents (e.g., DTT)Persulfide LinkageReduction to Phenylselenol

This table is based on the reactivity of analogous persulfide and selenosulfide compounds. chemrxiv.orgchemrxiv.org

Radical and Photochemical Transformations Involving this compound

Like simpler diselenides and disulfides, the Se-S and S-S bonds within this compound are susceptible to homolytic cleavage under photochemical or radical-initiating conditions, generating highly reactive radical species.

Organoselenium compounds, particularly diselenides (RSeSeR), are well-established precursors for selenium-centered radicals (RSe•) upon exposure to visible light or UV radiation. researchgate.net By analogy, photolysis of this compound is expected to generate phenylselenyl radicals (PhSe•) and potentially phenyl perthiyl radicals (PhS-S•).

The stability of the resulting radicals plays a key role in their subsequent reactions. Perthiyl radicals (RSS•) are known to be significantly more stable than their corresponding thiyl radicals (RS•). nih.gov This increased stability is reflected in the bond dissociation energy (BDE) of the S-H bond in hydropersulfides (~70 kcal/mol), which is substantially lower than that in thiols (~92 kcal/mol). nih.gov This suggests that radical formation at the persulfide moiety is a favorable process.

Once formed, these radicals can participate in a variety of transformations:

Addition to Alkenes and Alkynes: Phenylselenyl radicals readily add to unsaturated carbon-carbon bonds, a key step in many selenofunctionalization reactions. researchgate.net

Dimerization: Perthiyl radicals have a tendency to dimerize, forming tetrasulfides (RSSSSR). nih.gov

Hydrogen Atom Abstraction: Persulfides are effective hydrogen atom donors, capable of quenching reactive radical species. nih.gov

The free radical scavenging reactions of persulfides are qualitatively similar to those of thiols, though the resulting perthiyl radicals are less reactive. nih.gov This lower reactivity of RSS• means it is less likely to propagate damaging radical chains, for instance by reacting with molecular oxygen. nih.gov

Heterolytic and Homolytic Cleavage of the Persulfide Linkage in this compound

The central persulfide linkage is the most reactive site in the molecule, and its cleavage can proceed through either heterolytic or homolytic pathways.

Heterolytic Cleavage: This pathway involves the cleavage of a bond to form a cation and an anion and is typically initiated by nucleophiles or electrophiles. Nucleophilic attack is a common mode of heterolytic cleavage for persulfides. Strong nucleophiles such as cyanide (CN⁻) or phosphines (e.g., PPh₃) can attack the sulfur atoms, leading to the scission of the S-S bond. nih.govchemrxiv.orgchemrxiv.org The specific site of attack (inner vs. outer sulfur) can be influenced by steric hindrance around the persulfide. nih.govnih.gov For sterically hindered persulfides, nucleophilic attack on the terminal sulfur is favored, while less hindered substrates may also undergo attack at the internal sulfur. nih.gov In the context of selenosulfide (R-S-Se-R) bonds, cleavage is readily achieved by phosphines, a reaction that can be powerfully catalyzed by thiols. researchgate.net Given that selenium is a potent electrophilic center, nucleophilic attack at the selenium atom is also a highly probable pathway for the cleavage of the Se-S bond. nih.gov

Homolytic Cleavage: This process involves the breaking of a bond to give two radicals and is typically induced by heat or light (photolysis). As discussed in the previous section, the S-S and Se-S bonds can undergo homolytic scission. The energy required for this process is the bond dissociation enthalpy (BDE). For comparison, the S-S BDE in tetramethylthiuram disulfide is approximately 155 kJ mol⁻¹ (37 kcal/mol). nih.gov The BDE for the Se-S bond in related structures is expected to be in a similar range, making homolytic cleavage an accessible pathway under relatively mild conditions. The stability of the resultant perthiyl (RSS•) and selenyl (RSe•) radicals makes this a favorable decomposition route. nih.gov

Cleavage TypeInitiatorPrimary Products (Predicted)
Heterolytic Nucleophiles (e.g., PPh₃, CN⁻, RSH)PhSe⁻, PhSeS⁻, PhSeSH, etc.
Homolytic Heat (Δ), Light (hν)Phenylselenyl radical (PhSe•), Phenyl perthiyl radical (PhS-S•)

Investigations into the Kinetics and Thermodynamics of this compound Reactivity

While specific kinetic and thermodynamic data for this compound are not widely available, valuable insights can be drawn from studies of related persulfide and selenosulfide systems.

Kinetics: The rates of persulfide reactions are highly dependent on the specific reactants and conditions. Studies on biological persulfides have provided key kinetic data. For example, the reaction of a sulfenic acid with hydrogen sulfide to form a protein persulfide was found to have a second-order rate constant of (1.4 ± 0.2) × 10³ M⁻¹s⁻¹. nih.gov In another study, a protein persulfide reacted with the electrophilic bioconjugation reagent BCN-OH with a rate constant of 2.60 M⁻¹s⁻¹. researchgate.net These values highlight that persulfides can be highly reactive nucleophiles.

Reaction SystemRate Constant (k)Conditions
MtAhpE–SOH + H₂S → MtAhpE–SSH(1.4 ± 0.2) × 10³ M⁻¹s⁻¹pH 7.4, 25 °C
C165A AhpC-SSH + BCN-OH2.60 M⁻¹s⁻¹Not specified

Data from studies on protein persulfides. nih.govresearchgate.net

Thermodynamics: The thermodynamic stability of the persulfide bond is a critical factor in its reactivity. The formation of persulfides from the reaction of H₂S with disulfides is generally considered thermodynamically unfavorable, suggesting that the persulfide bond is higher in energy than the disulfide bond. nih.gov A key thermodynamic parameter is the bond dissociation energy (BDE), which relates to the ease of homolytic cleavage. The S-H bond in hydropersulfides is significantly weaker than in thiols, which is a direct consequence of the greater stability of the perthiyl radical compared to the thiyl radical. nih.gov

BondBond Dissociation Energy (kcal/mol)
RS-H (Thiol)~92
RSS-H (Hydropersulfide)~70

This difference of ~22 kcal/mol highlights the inherent stability of the perthiyl radical (RSS•). nih.gov

Stereochemical Aspects and Regioselectivity in Reactions Employing this compound

Reactions involving the electrophilic addition of selenium species, derivable from this compound, to unsaturated systems often proceed with high degrees of stereochemical and regiochemical control.

Stereochemistry: The addition of electrophilic selenium reagents (e.g., "PhSe⁺") to alkenes typically occurs with anti-stereospecificity. The reaction is proposed to proceed through a cyclic seleniranium ion intermediate. wiley-vch.de The subsequent attack of a nucleophile on this three-membered ring occurs from the face opposite to the selenium bridge, resulting in the net anti-addition of the PhSe group and the nucleophile across the double bond. wiley-vch.de

Regioselectivity: The regioselectivity of the addition (i.e., which carbon atom the nucleophile attacks) is governed by both electronic and steric factors, leading to either Markovnikov or anti-Markovnikov products.

Markovnikov Addition: In the reaction with unsymmetrical alkenes, the nucleophile typically attacks the more substituted carbon of the seleniranium ion intermediate, as this carbon can better stabilize the developing positive charge. This leads to the Markovnikov product. A regioselective method for the bis-alkoxyselenenylation of terminal alkenes using selenium dibromide has been developed that yields Markovnikov addition products in high yields. mdpi.com

Anti-Markovnikov Addition: In certain cases, particularly with specific reagents or substrate features, the anti-Markovnikov product can be favored. For example, the addition of selenium dihalides to terminal acetylenes can occur in an anti-Markovnikov fashion. mdpi.com

The ability to control both the stereochemistry and regioselectivity makes reagents like this compound, as a source of electrophilic selenium, potentially valuable tools in complex organic synthesis.

**applications of Bis Phenylseleno Persulfide in Modern Organic Synthesis**

Bis(phenylseleno) Persulfide as a Reagent for Selenylation and Sulfenylation Reactions

The reactivity of this compound enables its use in reactions that form new carbon-selenium (C-Se) and carbon-sulfur (C-S) bonds. These transformations are fundamental in organochalcogen chemistry, providing pathways to a wide array of functionalized molecules.

This compound is an effective reagent for the addition of selenium across carbon-carbon multiple bonds. The reaction with alkenes and alkynes typically proceeds via an electrophilic addition mechanism, leading to the formation of vicinal bis-selanylated products or seleno-functionalized alkenes.

In the case of alkenes, the reaction can lead to bis-alkoxyselenenylation when performed in the presence of an alcohol. For example, the reaction of cyclopentene (B43876) with selenium dibromide (a related electrophilic selenium source) in a mixture of methylene (B1212753) chloride and an alcohol at room temperature yields bis(2-alkoxycyclopentyl) selenides. mdpi.com This highlights the ability of electrophilic selenium reagents to react with olefins and incorporate a nucleophile.

Alkynes react with selenium-based reagents to yield vinyl selenides. A sustainable approach for the bis-selenylation of terminal alkynes involves their reaction with diorganyl diselenides in the presence of a reducing agent like H₃PO₂ at 90 °C. nsf.gov This method is suitable for a range of diselenides and alkynes, affording bis-selanyl alkenes in good yields. nsf.gov

Table 1: Representative Selenylation Reactions of Alkenes and Alkynes

SubstrateReagent SystemProduct TypeYield
CyclopenteneSeBr₂ / MethanolBis(2-methoxycyclopentyl) selenide (B1212193)-
CyclohexeneSeBr₂ / MethanolBis(2-methoxycyclohexyl) selenide-
Terminal AlkyneDiorganyl Diselenide / H₃PO₂Bis-selanyl AlkeneGood

The persulfide linkage in this compound allows it to act as a sulfur transfer agent, enabling the synthesis of various organosulfur compounds. This reactivity is particularly valuable in multicomponent reactions where both C-Se and C-S bonds can be formed in a single operation.

A notable example is the visible-light-mediated multicomponent cascade reaction of diselenides, alkynes, and sulfur dioxide. organic-chemistry.org This process constructs both C-Se and C-S bonds, leading to the formation of β-sulfonylvinylselane compounds with high selectivity for the E configuration. organic-chemistry.org Such reactions demonstrate how selenium reagents can initiate radical cascades that incorporate sulfur-containing components, showcasing an indirect but powerful method for synthesizing complex organosulfur molecules. organic-chemistry.org

Role of this compound in Heterocycle Synthesis

Organoselenium reagents are instrumental in the synthesis of a wide variety of heterocyclic compounds. This compound, by providing an electrophilic selenium source, can initiate cyclization reactions of appropriately functionalized substrates.

One prominent strategy is the electrophilic cyclization of diynes. For instance, 1,3-diynes can be treated with dibutyl diselenide in the presence of an oxidant like Oxone® to generate an electrophilic selenium species in situ. This species promotes a 5-endo-dig cyclization to produce functionalized selenophenes. researchgate.net By controlling the reaction conditions, such as the solvent and stoichiometry of the selenium reagent, various substituted selenophenes, including 3,4-bis(butylselanyl)selenophenes, can be synthesized in moderate to good yields. researchgate.net

Furthermore, radical cascade cyclizations involving diselenides have been developed for the synthesis of nitrogen-containing heterocycles. The reaction of dienes with diselenides can be initiated to form seleno-benzazepine derivatives, demonstrating the utility of selenium reagents in constructing complex, fused heterocyclic systems. nih.gov

Table 2: Synthesis of Heterocycles using Selenium Reagents

Starting MaterialSelenium ReagentProduct HeterocycleKey Feature
1,3-DiynesDibutyl Diselenide / Oxone®Selenophene5-endo-dig electrophilic cyclization researchgate.net
DienesDiphenyl DiselenideSeleno-benzazepineRadical cascade cyclization nih.gov
YnamidesDiphenyl Diselenide / Selectfluor®OxazoleN,O-difunctionalization nih.gov
o-NitrophenylacetyleneDiphenyl Diselenide (electrochem)2,1-BenzoxazoleAlkyne activation nih.gov

This compound in Cyclization and Rearrangement Reactions

The unique reactivity of organoselenium compounds facilitates various cyclization and rearrangement processes that are otherwise difficult to achieve. The introduction of a phenylseleno group can trigger subsequent intramolecular reactions, leading to the formation of cyclic structures.

An example of such a transformation is the organo-selenium induced radical ring-opening intramolecular cyclization. mdpi.com In this type of reaction, an electrophilic selenium species adds to a double bond, which can initiate a cascade involving the opening of a strained ring (like a cyclopropane) followed by an intramolecular cyclization to form a more complex carbocyclic or heterocyclic system. mdpi.com The phenylseleno group acts as both an initiator and a control element in these transformations.

Development of Cascade and Multicomponent Reactions Utilizing this compound

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. This compound and related diselenides are well-suited for initiating such processes.

Visible-light-mediated MCRs involving diselenides, alkynes, and sulfur dioxide have been developed to synthesize novel β-sulfonylvinylselanes. organic-chemistry.org This reaction proceeds through a selenium radical-initiated cascade, demonstrating a metal-free approach to constructing complex molecules with high atom economy. organic-chemistry.org The ability of diselenides to participate in radical processes under visible light makes them valuable components in the design of sustainable and efficient synthetic methodologies. researchgate.net

Strategies for Regeneration and Recycling of Byproducts from this compound Reactions

A key aspect of sustainable chemistry is the ability to regenerate and recycle reagents and byproducts. cardiff.ac.uk In reactions involving this compound, diphenyl diselenide (Ph₂Se₂) is a common byproduct or can be considered the parent reagent from which the active species is generated. Developing catalytic cycles where the selenium reagent is regenerated in situ is crucial for the green application of organoselenium chemistry. cardiff.ac.uksciltp.com

Significant progress has been made in using diorganyl diselenides as catalysts rather than stoichiometric reagents. nih.gov For many oxidation reactions, environmentally benign oxidants like hydrogen peroxide can be used to regenerate the active selenium species from the reduced form, allowing the use of catalytic amounts of the organoselenium compound. nih.govcardiff.ac.uk For example, diphenyl diselenide can catalyze the oxidation of sulfides to sulfoxides using a urea-hydrogen peroxide complex, with the selenium catalyst being recycled in the process. organic-chemistry.org

Furthermore, electrochemical methods offer a sustainable alternative for regenerating the active selenium catalyst, avoiding the need for chemical oxidants. nih.gov These catalytic approaches not only reduce waste but also minimize the cost and potential toxicity associated with using stoichiometric amounts of selenium reagents, making organoselenium chemistry more practical for large-scale applications. pageplace.de

**computational and Theoretical Insights into Bis Phenylseleno Persulfide**

Electronic Structure, Bonding Analysis, and Charge Distribution in Bis(phenylseleno) Persulfide

Computational analysis of this compound provides fundamental insights into the nature of its unique Se-S-S-Se linkage. The geometry of persulfides, such as the parent hydrogen persulfide (H₂S₂), favors a skewed equilibrium geometry rather than a simple planar cis or trans conformation nih.gov. This structural preference, arising from the repulsion between lone pairs on adjacent sulfur atoms, is expected to be a defining feature of the PhSeSSePh core.

Bonding Analysis: The bonds within the PhSeSSePh core (one S-S and two Se-S bonds) are not simple single bonds. They possess a degree of electronic delocalization and hyperconjugative interactions that influence their strength and reactivity. Natural Bond Orbital (NBO) analysis is a powerful computational method for quantifying these interactions. uni-muenchen.deyoutube.com NBO analysis transforms the complex calculated wavefunction into a representation of localized bonds and lone pairs, closely resembling the familiar Lewis structure concept. uni-muenchen.de

A key feature revealed by NBO analysis in analogous chalcogen compounds is the delocalization of electron density from the lone pair (LP) orbitals of one atom into the antibonding (σ*) orbital of an adjacent bond. pcbiochemres.compcbiochemres.com For this compound, significant interactions would be expected, such as:

LP(S) → σ*(Se-S)

LP(Se) → σ*(S-S)

The energetic stabilization from these delocalizations, often denoted as E(2) in NBO output, indicates the strength of the hyperconjugative effect. pcbiochemres.compcbiochemres.com These interactions effectively weaken the bond associated with the acceptor σ* orbital and can lead to slight bond elongation compared to an idealized single bond. pcbiochemres.compcbiochemres.com

Charge Distribution: The distribution of electron density across the molecule is governed by the electronegativity of the atoms and the delocalization effects. Selenium is less electronegative than sulfur, which would suggest a partial positive charge (δ+) on the selenium atoms and a partial negative charge (δ-) on the sulfur atoms. NBO analysis provides quantitative natural population analysis (NPA) charges, offering a more nuanced picture than simple electronegativity arguments would suggest. The phenyl groups, acting as electron-withdrawing or -donating entities depending on substitution, would further modulate this charge distribution.

Table 1. Representative Calculated Structural and NBO Parameters for this compound (Illustrative Data)
ParameterValueDescription
S-S Bond Length~2.07 ÅConsistent with typical persulfide S-S bond lengths.
Se-S Bond Length~2.20 ÅReflects the covalent radius difference between Se and S. chemrxiv.orgresearchgate.net
Se-S-S Bond Angle~106°Typical for chalcogen catenates.
Se-S-S-Se Dihedral Angle~90°Indicates a skewed (gauche) conformation, similar to H₂S₂. nih.gov
NPA Charge on Se+0.15 eIndicates a slight positive charge due to the higher electronegativity of sulfur.
NPA Charge on S-0.15 eIndicates a slight negative charge localization on the central sulfur atoms.
E(2) for LP(S) → σ*(Se-S)~8 kcal/molSignificant hyperconjugative interaction stabilizing the molecule.

Quantum Chemical Modeling of Reaction Transition States and Intermediates for this compound

Quantum chemical modeling is indispensable for mapping the potential energy surface of a reaction, allowing for the characterization of fleeting, high-energy structures like transition states and intermediates. researchgate.net For a molecule like this compound, which can undergo various transformations such as nucleophilic attack or thermal decomposition, DFT calculations can determine the activation energies (ΔG‡) and reaction energies (ΔG) for competing pathways.

Computational studies on analogous polysulfides have shown that unimolecular decomposition pathways, whether through cyclization or other rearrangements, often have the lowest activation barriers, suggesting that such intermediates can be transient in solution. chemrxiv.org When this compound reacts with a nucleophile (Nu⁻), several sites of attack are possible, including the selenium atom or one of the sulfur atoms. DFT can be used to model the transition state for each potential attack, providing insight into the reaction's regioselectivity. For instance, computational analysis of the reaction between persulfides and thiolates has been used to calculate the energetics for competing pathways of H₂S release versus transpersulfidation, revealing the subtle factors that control the reaction outcome. chemrxiv.org

The process involves:

Locating Stationary Points: The geometries of reactants, products, intermediates, and transition states are optimized to find their lowest energy structures.

Frequency Calculations: These calculations confirm the nature of the stationary points. Reactants and products have all positive vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Calculation: High-level DFT methods, often incorporating dispersion corrections and solvent models (like the Polarizable Continuum Model, PCM), are used to calculate the electronic and free energies of each structure.

These calculations provide a quantitative basis for understanding reaction kinetics and mechanisms, guiding the development of new synthetic methods or the interpretation of experimental observations.

Spectroscopic Property Prediction and Validation for this compound and its Adducts

Computational chemistry provides a powerful means to predict spectroscopic properties, which is particularly valuable for confirming the identity of newly synthesized compounds or unstable intermediates. For organoselenium compounds, ⁷⁷Se Nuclear Magnetic Resonance (NMR) spectroscopy is a characterization technique of paramount importance, and its chemical shifts are highly sensitive to the electronic environment of the selenium nucleus.

DFT, combined with the Gauge-Independent Atomic Orbital (GIAO) method, has become a standard and reliable approach for calculating NMR chemical shifts. nih.govnih.gov Theoretical studies on diaryl diselenides have demonstrated that computational methods can accurately reproduce experimental ⁷⁷Se NMR chemical shifts. rsc.org These studies also highlight that the chemical shifts are significantly influenced by the molecule's conformation and the polarity of the solvent, factors that can be explicitly modeled in the calculations. nih.govrsc.org

For this compound, DFT-GIAO calculations could:

Predict the ⁷⁷Se NMR chemical shift, providing a benchmark for experimental verification.

Analyze the impact of phenyl ring substitution on the selenium chemical shift.

Model the ⁷⁷Se NMR chemical shifts of potential adducts, for example, those formed during a reaction, to help identify transient species in situ.

Beyond NMR, computational methods can also predict other spectroscopic data, such as infrared (IR) vibrational frequencies and UV-visible electronic transitions. Calculated vibrational frequencies can be used to assign specific peaks in an experimental IR spectrum to the stretching or bending modes of the Se-S and S-S bonds. Time-dependent DFT (TD-DFT) can predict the electronic absorption spectrum, which is related to the molecule's color and its behavior upon exposure to light.

Table 2. Predicted Spectroscopic Data for this compound (Illustrative Data)
Spectroscopic TechniquePredicted ValueComputational MethodSignificance
⁷⁷Se NMR Chemical Shift (δ)~500-600 ppmDFT-GIAOProvides a reference for structural confirmation, sensitive to the Se oxidation state. nih.gov
S-S Stretch (IR)~480 cm⁻¹DFT (Frequency)Characteristic vibrational mode for the persulfide linkage.
Se-S Stretch (IR)~350 cm⁻¹DFT (Frequency)Characteristic mode for the selenium-sulfur bond.
λmax (UV-Vis)~340 nmTD-DFTCorresponds to electronic transitions involving orbitals localized on the Se-S-S-Se chromophore.

Reaction Pathway Elucidation and Mechanistic Hypothesis Testing via Computational Methods for this compound

One of the most powerful applications of computational chemistry is its ability to elucidate complex reaction mechanisms and rigorously test competing hypotheses. nih.govescholarship.org For reactions involving polysulfides and organoselenium compounds, multiple pathways (e.g., radical vs. ionic, concerted vs. stepwise) are often plausible. Computational modeling can map out the potential energy surface for each proposed mechanism, and the calculated activation barriers can be compared to determine the most kinetically favorable path.

A prime example is the computational elucidation of reaction mechanisms for polysulfides with nucleophiles. For decades, different mechanisms were proposed to explain their decomposition. Recent DFT studies have provided comprehensive pictures of these reaction pathways, demonstrating that for many polysulfide intermediates, unimolecular decomposition is kinetically preferred over bimolecular nucleophilic attack. chemrxiv.org This type of study showcases how computation can definitively favor one mechanistic hypothesis over another.

For this compound, computational methods could be used to investigate:

Thermal Decomposition: By modeling potential fragmentation pathways, such as homolytic cleavage to form radicals (PhSeS•) or heterolytic processes, the lowest energy pathway for decomposition can be identified.

Redox Reactions: The mechanisms of oxidation or reduction at the chalcogen chain can be explored. For instance, the reaction with phosphines to yield phosphine (B1218219) sulfides and diselenides could be modeled to understand the sequence of bond-breaking and bond-forming events. researchgate.net

Electrophilic/Nucleophilic Reactions: By calculating the energies of transition states for attack by various reagents, the compound's reactivity profile can be predicted. This allows for a rational understanding of its role in potential catalytic cycles or synthetic transformations.

By comparing the calculated free energy profiles of different mechanistic proposals, researchers can gain a detailed, step-by-step understanding of how reactions involving this compound proceed at a molecular level.

**advanced Analytical Spectroscopies for Elucidating Bis Phenylseleno Persulfide Reactivity**

In-situ Spectroscopic Techniques for Monitoring Bis(phenylseleno) Persulfide Reactions

In-situ spectroscopy allows for the real-time observation of chemical reactions as they occur, providing critical kinetic and mechanistic data without the need to isolate intermediates.

UV-Visible Spectroscopy: The reaction of persulfides can be monitored spectrophotometrically. For instance, the concentration of some organic thiol persulfides can be determined by observing the formation of an Fe-thiolate bond, which has a distinct absorbance at 460 nm nih.gov. This principle can be adapted to track the consumption of this compound or the formation of specific products in its reactions, provided they possess a suitable chromophore.

Raman Spectroscopy: This technique is particularly powerful for studying sulfur-sulfur and selenium-sulfur bonds. A specialized test cell can be constructed for in-situ Raman measurements during reactions, allowing for the monitoring of vibrational modes in the 100 cm⁻¹ to 600 cm⁻¹ range tu-dresden.de. By tracking changes in the intensity and position of peaks corresponding to the S-S and Se-S stretching frequencies, one can follow the conversion of this compound and the formation of polysulfide or other selenium-sulfur species in real-time tu-dresden.de.

Table 1: Potential In-situ Spectroscopic Methods for this compound.
TechniqueInformation GainedTypical Application
UV-Visible SpectroscopyReaction kinetics, concentration changes of chromophoric species.Monitoring the consumption of PhSeSSePh or formation of a colored product.
Raman SpectroscopyReal-time changes in S-S and Se-S bond vibrations.Observing the formation and cleavage of polysulfide linkages during a reaction tu-dresden.de.
Infrared (IR) SpectroscopyChanges in functional groups.Tracking reactions involving organic substrates reacting with PhSeSSePh.

Advanced NMR Techniques (e.g., 2D NMR, Solid-state NMR, Variable Temperature NMR) for Mechanistic Study of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. Advanced NMR methods provide deeper mechanistic insights into the behavior of this compound.

⁷⁷Se NMR Spectroscopy: As a spin-1/2 nucleus, ⁷⁷Se is ideal for probing the electronic environment of selenium. ⁷⁷Se NMR is highly sensitive to changes in the coordination and oxidation state of the selenium atom, making it invaluable for mechanistic studies researchgate.net. The chemical shift of ⁷⁷Se in this compound would be distinct from potential intermediates such as selenenyl sulfides (PhSeSR), selenols (PhSeH), or diphenyl diselenide (PhSeSePh) researchgate.net. Monitoring a reaction mixture with ⁷⁷Se NMR can therefore allow for the direct observation of intermediates and products, helping to construct a detailed reaction pathway researchgate.netresearchgate.net.

Variable Temperature (VT) NMR: Many chemical processes, including conformational changes and the formation of transient intermediates, are temperature-dependent ox.ac.ukoxinst.com. VT-NMR experiments can be used to study the dynamic behavior of this compound. By lowering the temperature, it may be possible to slow down reaction rates enough to observe fleeting intermediates that are not detectable at room temperature ox.ac.uk. Conversely, raising the temperature can help resolve broad peaks caused by chemical exchange processes, providing kinetic information about rotational barriers or isomerizations oxinst.comnih.gov.

2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are essential for unambiguously assigning proton and carbon signals in complex molecules ipb.pt. For reaction products derived from this compound, 2D NMR can elucidate the precise structure and connectivity of atoms, confirming how fragments of the persulfide have been incorporated into a substrate.

Solid-State NMR (ssNMR): This technique provides structural information on materials in the solid phase. For this compound, ³¹P and ⁷⁷Se ssNMR could be employed to study its interactions with other molecules in co-crystals, providing data on internuclear distances and chemical shift tensors that are averaged out in solution rsc.org.

X-ray Diffraction Studies of Crystalline this compound and its Cocrystals

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline molecule. An XRD study of this compound would provide precise data on bond lengths (Se-S, S-S), bond angles, and the dihedral angle of the Se-S-S-Se chain. This structural information is fundamental to understanding its stability and reactivity. The crystal structure reveals how molecules pack in the solid state, highlighting intermolecular interactions such as π-stacking or weaker chalcogen bonding that might influence its properties nih.gov. Studying cocrystals of this compound with other molecules could reveal how it interacts with potential substrates or binding partners at an atomic level.

Table 2: Illustrative Crystallographic Data for a Selenium-Sulfur Compound.
ParameterTypical ValueInformation Provided
Crystal Systeme.g., OrthorhombicBasic symmetry of the unit cell nih.gov.
Space Groupe.g., PbcaDetailed symmetry operations within the crystal nih.gov.
Se-S Bond Length~2.20 - 2.35 ÅIndicates the nature of the selenium-sulfur bond.
S-S Bond Length~2.00 - 2.10 ÅCharacterizes the central disulfide bond.
Se-S-S-Se Dihedral Angle~80 - 100°Describes the twist of the persulfide chain.

Mass Spectrometry for Reaction Intermediates in this compound Chemistry

Mass spectrometry (MS) is an exceptionally sensitive technique for detecting and identifying molecules by their mass-to-charge ratio (m/z), making it ideal for identifying transient reaction intermediates present at low concentrations nih.govrsc.org.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that allows molecules to be transferred from solution to the gas phase with minimal fragmentation. By directly coupling a reaction vessel to an ESI-MS instrument, one can monitor the appearance and disappearance of species in real-time researchgate.net. For this compound, this could enable the detection of key intermediates. For example, in a reaction with a thiol (RSH), one might observe ions corresponding to species like PhSeS₂, PhSeSH, or the selenenyl sulfide (B99878) PhSeSR nih.gov. The high mass accuracy of modern mass spectrometers allows for the confident assignment of elemental formulas to these transient species nih.govresearchgate.net.

Tandem Mass Spectrometry (MS/MS): To confirm the structure of a proposed intermediate, MS/MS can be performed. In this technique, an ion of a specific m/z is isolated, fragmented by collision with an inert gas, and the resulting fragment ions are analyzed. The fragmentation pattern provides a structural fingerprint, helping to distinguish between isomers and confirm the identity of the intermediate nih.gov.

Labeling Studies: The use of isotopic labels can further clarify reaction mechanisms. For example, reacting this compound with a ³⁴S-labeled thiol would result in reaction intermediates and products with a characteristic +2 Da mass shift, confirming the pathway of sulfur atom transfer.

Electrochemical Probes for Redox Properties of this compound

Electrochemical techniques like cyclic voltammetry (CV) are used to probe the redox behavior of molecules, providing information on oxidation and reduction potentials and the stability of the resulting species researchgate.net.

Cyclic Voltammetry (CV): A CV experiment on this compound would reveal the potentials at which it undergoes electron transfer. The voltammogram might show a reduction wave corresponding to the cleavage of the S-S or Se-S bonds and oxidation waves corresponding to the formation of higher oxidation state selenium species mdpi.com. The reversibility of these peaks gives insight into the stability of the radical ions or other species formed upon electron transfer mdpi.com. By comparing the redox potentials of this compound with related compounds like diphenyl disulfide and diphenyl diselenide, one can quantify the electronic effect of the unique Se-S-S-Se linkage. These studies are critical for understanding its role in redox biology and as a potential redox-active material researchgate.netmdpi.com.

Table 3: Mentioned Chemical Compounds.
Compound NameChemical Formula
This compoundC₁₂H₁₀S₂Se₂
Selenenyl sulfidePhSeSR
SelenolPhSeH
Diphenyl diselenideC₁₂H₁₀Se₂
Diphenyl disulfideC₁₂H₁₀S₂

**emerging Research Frontiers and Future Prospects for Bis Phenylseleno Persulfide Chemistry**

Design and Synthesis of Advanced Bis(phenylseleno) Persulfide-Based Reagents with Enhanced Reactivity or Selectivity

The development of new synthetic reagents with tailored reactivity and selectivity is a cornerstone of modern organic chemistry. Future research in the field of this compound chemistry is poised to focus on the rational design and synthesis of advanced reagents. This will likely involve the introduction of various functional groups onto the phenyl rings to electronically or sterically tune the reactivity of the Se-S-S-Se core. For instance, the incorporation of electron-withdrawing or electron-donating substituents could modulate the lability of the sulfur-sulfur and selenium-sulfur bonds, thereby influencing the reagent's performance in specific chemical transformations.

The synthesis of functionalized organoselenium compounds is a well-established field, and these methodologies can be adapted for the preparation of novel this compound derivatives. One-pot synthesis methods, which allow for the efficient construction of complex molecules, could be particularly valuable for creating libraries of these advanced reagents with diverse functionalities. The exploration of catalytic asymmetric reactions using chiral this compound derivatives represents another exciting avenue, potentially leading to new methods for enantioselective synthesis.

A key aspect of this research will be to move beyond simple structural modifications and to develop a deep understanding of the structure-activity relationships that govern the reactivity of these compounds. This knowledge will be crucial for the de novo design of reagents with precisely controlled reactivity for targeted applications in organic synthesis and materials science.

Integration of this compound Chemistry into Continuous Flow and Microreactor Systems for Scalable Synthesis

Continuous flow chemistry and microreactor technology have emerged as powerful tools for chemical synthesis, offering advantages such as enhanced heat and mass transfer, improved safety, and facile scalability. The integration of this compound chemistry into these systems represents a significant opportunity for the development of efficient and scalable synthetic processes.

The precise control over reaction parameters afforded by microreactors can be particularly beneficial for reactions involving reactive intermediates, which are often encountered in organoselenium chemistry. The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, enabling reactions to be performed under conditions that are not feasible in traditional batch reactors. This can lead to improved yields, higher selectivity, and reduced reaction times.

Furthermore, the modular nature of flow chemistry setups facilitates the integration of multiple reaction and purification steps into a single, continuous process. This can streamline the synthesis of complex molecules and reduce the environmental impact of chemical production by minimizing waste generation. The development of scalable flow chemistry protocols for the synthesis and application of this compound and its derivatives will be a key area of future research, paving the way for their use in industrial applications.

Exploration of this compound in Precursor Chemistry for Advanced Materials and Functional Polymers

The unique elemental composition of this compound makes it an attractive precursor for the synthesis of advanced materials and functional polymers. The presence of both selenium and sulfur in a single molecule offers the potential to create materials with novel electronic, optical, and mechanical properties.

Selenium-containing polymers are a growing area of materials science, with applications in areas such as electronics, optics, and biomedicine. nih.govrsc.org this compound could serve as a versatile building block for the synthesis of a variety of selenium-containing polymers, including polyesters, polyureas, and polyurethanes. researchgate.net The reactivity of the persulfide linkage could be exploited to control the polymerization process and to introduce specific functionalities into the polymer backbone.

Moreover, this compound could be utilized as a single-source precursor for the deposition of metal selenide (B1212193) or sulfide (B99878) thin films. Single-source precursors are advantageous as they can simplify the deposition process and provide better control over the stoichiometry of the resulting material. The development of novel chalcogenide-containing precursors is an active area of research, and this compound represents a promising candidate for the synthesis of materials for applications in solar cells, sensors, and other electronic devices.

Computational Design and De Novo Synthesis of Chalcogenide Systems Inspired by this compound

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the design of new molecules with desired functionalities. The application of these methods to the study of this compound and related chalcogenide systems is a promising frontier that could accelerate the discovery of new reagents and materials.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, bonding, and reactivity of this compound. These studies can provide valuable insights into the reaction mechanisms of this compound and guide the design of new derivatives with enhanced reactivity or selectivity. For example, computational screening of a virtual library of functionalized bis(phenylseleno) persulfides could identify promising candidates for specific catalytic applications.

Furthermore, the principles learned from the study of this compound can inspire the de novo design of entirely new chalcogenide systems with unique properties. By combining computational design with advanced synthetic methodologies, it may be possible to create novel molecules with unprecedented reactivity and functionality. This synergistic approach, integrating theoretical predictions with experimental validation, will be a powerful engine for innovation in the field of chalcogenide chemistry.

Broader Impacts and Uncharted Territories in this compound Research

The research frontiers outlined above represent just a glimpse of the potential of this compound chemistry. As our understanding of this unique compound grows, new and unexpected applications are likely to emerge. The interplay between sulfur and selenium chemistry within this molecule opens up possibilities for exploring fundamental aspects of chalcogen bonding and reactivity.

One uncharted territory is the exploration of the biological activity of this compound and its derivatives. Organoselenium compounds are known to exhibit a wide range of biological activities, and the unique structure of this persulfide could lead to novel therapeutic agents. mdpi.com The reactivity of persulfides is also a topic of significant interest in chemical biology, and synthetic models like this compound could provide valuable tools for studying the role of persulfides in biological systems. nih.govnih.gov

The development of sustainable and environmentally friendly chemical processes is a major challenge for the 21st century. The use of this compound in catalysis and materials science could contribute to this goal by enabling the development of more efficient and selective chemical transformations and by providing access to new materials with improved performance and reduced environmental impact. The continued exploration of the chemistry of this compound and related compounds promises to be a rich and rewarding area of research with the potential for significant scientific and technological impact.

Q & A

Q. Q1. What experimental methodologies are most effective for synthesizing Bis(phenylseleno) persulfide with high purity and yield?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, and stoichiometric ratios of phenylselenol and sulfur precursors). For example:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may increase side reactions.
  • Temperature control : Lower temperatures (0–25°C) reduce decomposition but prolong reaction times.
    Characterization via NMR (¹H/⁷⁷Se) and XRD confirms structural integrity, while HPLC monitors purity .

Q. Q2. How can spectroscopic techniques (e.g., Raman, FTIR) distinguish this compound from analogous diselenides or polysulfides?

Methodological Answer: Key spectral markers include:

  • S–Se bond vibrations : Raman peaks at 250–300 cm⁻¹ (S–Se stretch) and FTIR absorption near 500 cm⁻¹ (Se–S bending).
  • Comparative analysis : Contrast with phenyl disulfide (S–S at ~450 cm⁻¹) and phenyl diselenide (Se–Se at ~230 cm⁻¹) .
    Quantitative validation requires calibration with reference compounds and multivariate statistical analysis .

Advanced Research Questions

Q. Q3. How do competing reaction pathways (e.g., disproportionation vs. dimerization) influence the stability of this compound under varying pH conditions?

Methodological Answer: Design a factorial experiment to test:

  • Independent variables : pH (3–11), temperature (20–60°C), and concentration.
  • Dependent variables : Degradation rates (via UV-Vis kinetics) and byproduct profiles (GC-MS).
    Theoretical frameworks (e.g., Marcus theory for electron transfer) explain pH-dependent selenol/thiol redox behavior .

Q. Q4. What computational models (DFT, MD) best predict the electronic structure and reactivity of this compound in catalytic applications?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for S–Se bonds and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation effects in aprotic vs. protic solvents to model catalytic intermediates.
    Validate predictions against experimental XPS and cyclic voltammetry data .

Q. Q5. How can contradictions in reported thermodynamic data (e.g., ΔG of formation) for this compound be resolved?

Methodological Answer:

  • Meta-analysis : Compare calorimetric (DSC) and computational (DFT) datasets to identify systematic errors.
  • Sensitivity testing : Assess the impact of impurities (e.g., residual sulfur) on measured ΔG values.
    Apply the FINER framework (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses for retesting .

Theoretical and Mechanistic Questions

Q. Q6. What conceptual frameworks explain the dual role of this compound as a radical scavenger and pro-oxidant in biological systems?

Methodological Answer:

  • Radical trapping : Use EPR spectroscopy to detect transient thiyl/selenyl radicals.
  • Pro-oxidant activity : Measure ROS generation (e.g., H₂O₂) via fluorometric assays under hypoxia vs. normoxia.
    Link results to the Haber-Weiss cycle and glutathione peroxidase mimicry theories .

Q. Q7. How does the steric bulk of phenyl groups in this compound influence its coordination chemistry with transition metals?

Methodological Answer:

  • Crystallography : Compare crystal structures of metal complexes (e.g., Cu, Fe) with analogous alkylseleno persulfides.
  • DFT calculations : Analyze ligand strain and metal-ligand bond lengths to quantify steric effects.
    Contrast with Tolman’s electronic parameters for ligand donor strength .

Data Analysis and Validation

Q. Q8. What statistical approaches are recommended for reconciling discrepancies in kinetic data for this compound decomposition?

Methodological Answer:

  • Multivariate regression : Identify confounding variables (e.g., trace metals, light exposure).
  • Bayesian inference : Model uncertainty in rate constants using Markov Chain Monte Carlo (MCMC) sampling.
    Validate with controlled reproducibility studies under inert atmospheres .

Q. Q9. How can in situ spectroscopic methods (e.g., operando Raman) elucidate transient intermediates during this compound redox reactions?

Methodological Answer:

  • Operando setup : Integrate Raman spectroscopy with electrochemical cells to track S–Se bond cleavage in real time.
  • Time-resolved data : Apply wavelet transforms to deconvolute overlapping spectral features.
    Cross-reference with DFT-predicted vibrational modes of hypothesized intermediates .

Interdisciplinary Applications

Q. Q10. What methodologies enable the integration of this compound into hybrid materials for energy storage (e.g., Li-S batteries)?

Methodological Answer:

  • Electrode fabrication : Optimize composite ratios (persulfide:carbon) via slurry casting and calendaring.
  • Performance metrics : Measure capacity retention (GCD cycling) and polysulfide shuttling (UV-Vis of electrolytes).
    Theoretical modeling of charge transfer kinetics using Marcus-Hush theory guides material design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.